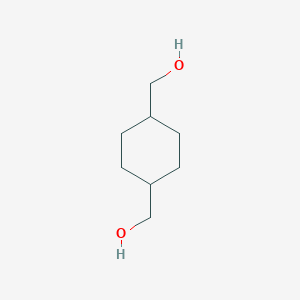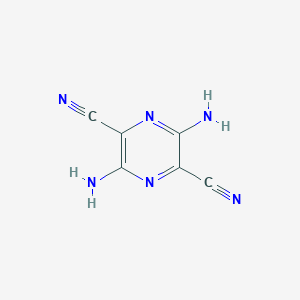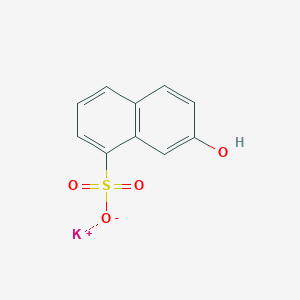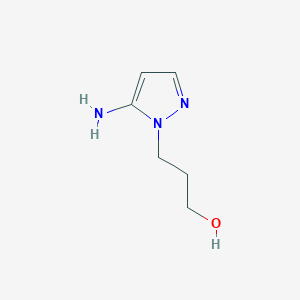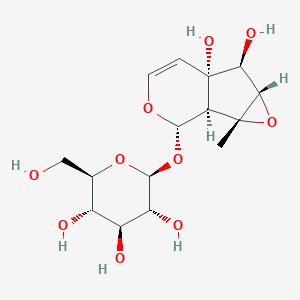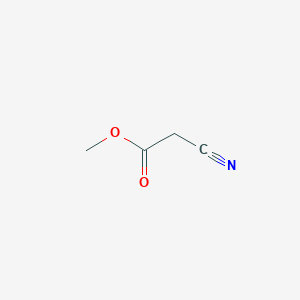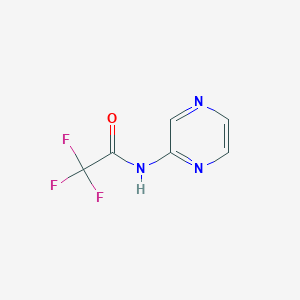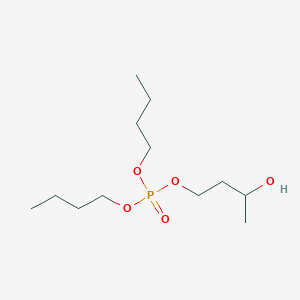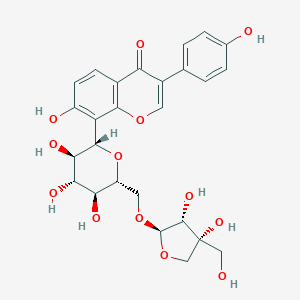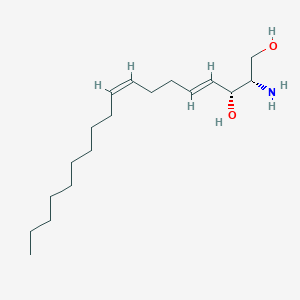
sphinga-4E,8Z-dienine
説明
Sphinga-4E,8Z-dienine, also known as (4E,8Z,d18:2) sphingosine, is a naturally occurring sphingolipid . It has gained significant attention in the scientific community due to its unique chemical structure and biological properties.
Molecular Structure Analysis
The molecular formula of sphinga-4E,8Z-dienine is C18H35NO2 . The InChI representation is InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 . The SMILES representation is C(C@HC@H/C=C/CC/C=C\CCCCCCCCC)O .
Physical And Chemical Properties Analysis
Sphinga-4E,8Z-dienine has a molecular weight of 297.5 g/mol. It has 21 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . Its Van der Waals molecular volume is 343.26, and it has a topological polar surface area of 66.48 . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its logP value is 4.56, and its molar refractivity is 92.71 .
科学的研究の応用
Synthesis and Chemical Properties
- Sphinga-4,8-dienine derivatives, synthesized from a vinyl-epoxide, have been studied for their calcium ionophoretic activity. Three different synthesis routes have been developed, highlighting its chemical versatility (Murakami, Shimizu, & Taguchi, 2000).
- Efficient stereocontrolled synthesis of sphingadienine derivatives from L-serine demonstrates the potential for scalable production of these compounds, significant for their role in glycolipids in plants and fungi (Murakami, Hirono, & Furusawa, 2005).
Biological and Functional Studies
- Studies on oyster glycolipids have shown that they mainly consist of sphinga-4,8-dienine. Methods developed for its structural determination enhance our understanding of its biological roles (Hayashi & Matsubara, 1971).
- Sphinga-4,8-dienine-containing glucocerebrosides isolated from basidiomycete Polyporus ellisii indicate its occurrence in diverse biological sources, which could lead to novel applications in biotechnology and medicine (Gao, Hu, Dong, & Liu, 2001).
- Research on Candida albicans identified 9-methyl-C18-sphinga-4,8-dienine as a key component in its cerebroside structure, suggesting its importance in fungal biology and potential as a target for antifungal therapies (Matsubara, Hayashi, Banno, Morita, & Nozawa, 1987).
Pharmacological Potential
- A novel sulfated sphingolipid, hariamide, containing sphinga-4,8-dienine, isolated from a Zoanthus species, showcases the potential of sphinga-4,8-dienine derivatives in developing new pharmacological compounds (Babu, Bhandari, & Garg, 1997).
- Glycosylceramides from the marine green microalga Tetraselmis sp., containing sphinga-4,8-dienine, indicate the presence of these compounds in diverse aquatic organisms, opening avenues for novel drug discovery from marine sources (Arakaki, Iwama, Liang, Murakami, Ishikura, Tanaka, & Matsunaga, 2013).
作用機序
Target of Action
Sphinga-4E,8Z-dienine primarily interacts with enzymes involved in sphingolipid metabolism. Specifically, it targets the enzyme sphingolipid Δ4-desaturase . This enzyme is responsible for introducing a double bond at the Δ4 position of the sphingoid base, converting sphinganine (sphingosine) into sphinga-4E,8Z-dienine .
Mode of Action
The interaction between sphinga-4E,8Z-dienine and sphingolipid Δ4-desaturase leads to the formation of the compound itself. The addition of the trans-double bond at position 8 alters the structure of the sphingoid base, influencing its physical properties and downstream effects. This modification affects membrane fluidity, signaling pathways, and cellular responses .
Biochemical Pathways
Sphingolipids, including sphinga-4E,8Z-dienine, participate in various cellular pathways. Notably, they are crucial components of cell membranes, where they contribute to lipid rafts and regulate membrane integrity. Additionally, sphingolipids play roles in cell proliferation, apoptosis, and stress responses. By modulating these pathways, sphinga-4E,8Z-dienine influences cell fate and function .
Pharmacokinetics
ADME Properties::Impact on Bioavailability:: The compound’s bioavailability depends on factors such as solubility, transporters, and metabolic enzymes. Lipid transporters facilitate its movement across cell membranes, while metabolic enzymes determine its fate within cells .
Action Environment
Environmental factors significantly influence sphingolipid metabolism. These include diet, stress, temperature, and exposure to toxins. For instance:
特性
IUPAC Name |
(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTLVVBJRJG-NZDSQIAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




